5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 1st position, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method involves the chlorination of 1-methyl-1,2,3,4-tetrahydroisoquinoline using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research .
Medicine: Research has shown that derivatives of tetrahydroisoquinoline, including this compound, exhibit potential therapeutic properties, such as neuroprotective and anti-cancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents .
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote cell survival .
Comparison with Similar Compounds
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
- 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline
- 6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of its chlorine atoms and methyl group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1251079-93-2 |
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Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
FSKRDHPQZXLCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=C(C=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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